3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
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Overview
Description
3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and a carboxamide group, as well as an imidazole and pyrimidine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds containing an imidazole ring, such as this one, have been found to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . The exact interaction and resulting changes would depend on the specific target and the structure of the compound .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound .
Result of Action
The effects would likely depend on the specific target and the mode of action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Imidazole and Pyrimidine Moieties: These heterocyclic components can be introduced through nucleophilic substitution reactions or cross-coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Pyrimidine derivatives: Widely studied for their roles in DNA synthesis and as therapeutic agents.
Fluorinated compounds: Often exhibit enhanced biological activity and metabolic stability.
Uniqueness
3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is unique due to its combination of a fluoro group, imidazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
3-fluoro-1-(6-imidazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O/c13-12(11(14)20)1-3-18(6-12)9-5-10(17-7-16-9)19-4-2-15-8-19/h2,4-5,7-8H,1,3,6H2,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPASRRFSEXEMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC(=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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